Cas no 618083-54-8 (5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile)

5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile
- 5-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
- 4-Oxazolecarbonitrile, 5-[2-[(5-bromo-2-methoxyphenyl)methylene]hydrazinyl]-2-methyl-
- AKOS002194117
- (E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
- SR-01000012605
- F1423-3015
- 618083-54-8
- 5-[(E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2-METHYL-1,3-OXAZOLE-4-CARBONITRILE
- SR-01000012605-1
-
- インチ: 1S/C13H11BrN4O2/c1-8-17-11(6-15)13(20-8)18-16-7-9-5-10(14)3-4-12(9)19-2/h3-5,7,18H,1-2H3
- InChIKey: SRKNUFBHOITDKK-UHFFFAOYSA-N
- ほほえんだ: O1C(NN=CC2=CC(Br)=CC=C2OC)=C(C#N)N=C1C
計算された属性
- せいみつぶんしりょう: 334.00654g/mol
- どういたいしつりょう: 334.00654g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 83.4Ų
5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1423-3015-4mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1423-3015-15mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1423-3015-50mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1423-3015-30mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1423-3015-10mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1423-3015-2μmol |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1423-3015-20μmol |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1423-3015-1mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1423-3015-5mg |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1423-3015-5μmol |
5-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
618083-54-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrileに関する追加情報
Recent Advances in the Study of 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile (CAS: 618083-54-8)
The compound 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile (CAS: 618083-54-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique oxazole and hydrazine moieties, has been investigated for its biological activity, particularly in the context of kinase inhibition and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to selectively inhibit specific protein kinases involved in cell proliferation and survival pathways. In vitro studies have demonstrated that 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile exhibits potent inhibitory activity against kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical targets in cancer therapy. The compound's unique structural features, including the bromo-methoxyphenyl group, contribute to its high binding affinity and selectivity, as revealed by molecular docking studies.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. Preliminary data suggest that it modulates key inflammatory signaling pathways, such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines. These findings highlight the compound's versatility and its potential application in treating inflammatory diseases alongside cancer.
The synthesis of 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile has also been a focus of recent research. Advances in synthetic methodologies have enabled more efficient and scalable production of the compound, with improved yields and purity. Researchers have employed innovative strategies, such as microwave-assisted synthesis and green chemistry approaches, to optimize the reaction conditions and minimize environmental impact.
Preclinical studies have further evaluated the compound's pharmacokinetic and pharmacodynamic properties. Results indicate favorable oral bioavailability and tissue distribution, with minimal off-target effects. However, challenges remain in addressing its metabolic stability and potential toxicity, which are currently under investigation. Ongoing efforts aim to develop derivatives with enhanced pharmacological profiles while retaining the core structural elements responsible for its biological activity.
In conclusion, 5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile represents a promising candidate for further development in both oncology and inflammation-related disorders. Its dual functionality as a kinase inhibitor and anti-inflammatory agent underscores its therapeutic potential. Future research will likely focus on advancing the compound through clinical trials, optimizing its formulation, and exploring combination therapies to maximize its efficacy. The continued exploration of this compound and its derivatives holds significant promise for addressing unmet medical needs in these critical areas.
618083-54-8 (5-(E)-2-(5-bromo-2-methoxyphenyl)methylidenehydrazin-1-yl-2-methyl-1,3-oxazole-4-carbonitrile) 関連製品
- 1897378-83-4(2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 1805284-27-8(5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)
- 1807176-86-8(3,5-Difluoro-4-(trifluoromethoxy)toluene)
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)
- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)




